2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde

Description

Chemical Identity and Nomenclature

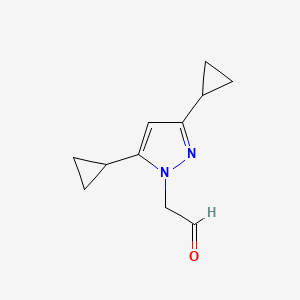

This compound is systematically classified as a substituted pyrazole derivative bearing the Chemical Abstracts Service registry number 2098106-24-0. The compound's molecular formula is C₁₁H₁₄N₂O, corresponding to a molecular weight of 190.24 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the name clearly indicates the presence of two cyclopropyl substituents at positions 3 and 5 of the pyrazole ring, with an acetaldehyde group attached to the nitrogen atom at position 1 of the heterocycle.

The structural identity of this compound can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System code is documented as O=CCN1N=C(C2CC2)C=C1C3CC3, which provides a linear representation of the molecular structure. The compound belongs to the broader category of heterocyclic compounds, specifically within the pyrazole family, which are five-membered rings containing two adjacent nitrogen atoms. The presence of cyclopropyl groups introduces additional ring strain and unique geometric constraints that influence the compound's chemical reactivity and potential biological activity.

Table 1: Fundamental Chemical Properties of this compound

The nomenclature system for this compound reflects the systematic approach to naming complex heterocyclic structures. The pyrazole core structure provides the foundation, with the numbering system beginning from one of the nitrogen atoms. The cyclopropyl groups are designated by their positions on the pyrazole ring, while the acetaldehyde functionality is identified through the 2-(pyrazol-1-yl)acetaldehyde designation, indicating the two-carbon chain terminating in an aldehyde group attached to the nitrogen atom.

Historical Context of Pyrazole-Acetaldehyde Derivatives in Organic Chemistry

The development of pyrazole-acetaldehyde derivatives traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this class of heterocycles. Knorr's initial discovery occurred during his research aimed at synthesizing quinoline derivatives with antipyretic activity, which accidentally led to the formation of antipyrine, a pyrazole derivative with significant medicinal properties. This serendipitous discovery marked the beginning of systematic investigations into pyrazole chemistry and established the foundation for subsequent developments in functionalized pyrazole derivatives.

The historical significance of pyrazole chemistry was further enhanced by Hans von Pechmann's classical synthesis method developed in 1898, which demonstrated the formation of pyrazole from acetylene and diazomethane. This methodology, along with Knorr's condensation reactions involving 1,3-diketones and hydrazines, established the fundamental synthetic approaches that continue to influence modern pyrazole synthesis. The Knorr pyrazole synthesis, first described in 1883, involves the formation of pyrazole derivatives from hydrazines, hydrazides, semicarbazides, and aminoguanidines through condensation with 1,3-dicarbonyl compounds.

The evolution of pyrazole-acetaldehyde derivatives represents a significant advancement in the field of heterocyclic chemistry. Early research established that pyrazoles could be synthesized through multiple pathways, including the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation, and the condensation of 1,3-diketones with hydrazine in what became known as Knorr-type reactions. These foundational methodologies provided the synthetic framework necessary for developing more complex derivatives such as this compound.

The discovery of naturally occurring pyrazole derivatives further validated the importance of this heterocyclic system in organic chemistry. Japanese researchers Kosuge and Okeda made a groundbreaking discovery in 1954 when they isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family, demonstrating that pyrazoles could indeed be found in nature. This finding challenged the prevailing belief that pyrazoles were exclusively synthetic compounds and opened new avenues for natural product research. Subsequently, they also isolated levo-β-(1-pyrazolyl)alanine, an amino acid from watermelon seeds, further establishing the natural occurrence of pyrazole derivatives.

Table 2: Historical Milestones in Pyrazole Chemistry Development

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1883 | Ludwig Knorr | First synthesis of antipyrine and coining of "pyrazole" term | Established pyrazole as a distinct chemical class |

| 1898 | Hans von Pechmann | Classical pyrazole synthesis from acetylene and diazomethane | Provided alternative synthetic methodology |

| 1954 | Kosuge and Okeda | Isolation of first natural pyrazole derivative | Demonstrated natural occurrence of pyrazoles |

| 1959 | Various researchers | Discovery of 1-pyrazolyl-alanine in watermelon seeds | Established pyrazoles in biological systems |

The advancement of pyrazole-acetaldehyde derivatives has been significantly influenced by developments in synthetic methodologies, particularly the Vilsmeier-Haack reaction, which has proven to be an excellent method for the formylation of various pyrazole substrates. This reaction has enabled the efficient synthesis of 4-formylpyrazoles and related aldehyde derivatives, providing access to complex functionalized pyrazole systems. The mechanism involves the initial electrophilic attack of the Vilsmeier-Haack reagent on pyrazole substrates, followed by cyclization and subsequent formylation reactions.

Contemporary research in pyrazole-acetaldehyde derivatives has been driven by their demonstrated biological activities, including antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. These diverse biological activities have made pyrazole derivatives popular synthetic targets and have led to their incorporation into numerous pharmaceutical compounds. The pyrazole ring system ranks as the 44th most frequent among 351 ring systems found in currently marketed drugs, highlighting its continued importance in medicinal chemistry.

Properties

IUPAC Name |

2-(3,5-dicyclopropylpyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDFKTFVVXTDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Functionalization

A key synthetic step is the formation of the 3,5-dicyclopropyl substitution on the pyrazole ring. According to patent WO2015031562A1, related pyrazole derivatives are synthesized via palladium-catalyzed coupling reactions using halogenated pyrazoles and cyclopropyl-containing reagents under inert atmosphere conditions. For example, a coupling reaction involving a bromo-substituted pyrazole and cyclopropyl reagents in the presence of tris(dibenzylideneacetone)dipalladium chloroform adduct, t-Brettphos ligand, and potassium phosphate base in tert-amyl alcohol solvent at 98–103 °C has been reported.

Purification and Isolation

Purification involves crystallization and solvent washing steps. The reaction mixture is cooled, phase-separated, and the organic layer is extracted with acidic solutions such as 1M methane sulphonic acid to remove palladium residues. Charcoal treatment is employed to reduce residual metal impurities. Crystallization is induced by adjusting pH with sodium hydroxide and cooling below 20 °C. The solid product is washed sequentially with purified water and methanol, then dried under vacuum at temperatures below 60 °C to obtain the pure aldehyde compound.

Data Table: Summary of Key Synthetic Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Pyrazole coupling | Tris(dibenzylideneacetone)dipalladium chloroform adduct, t-Brettphos, K3PO4, tert-amyl alcohol | 98–103 | ~20 h | Inert atmosphere, palladium catalyst |

| Alkylation (N-alkylation) | Ethyl iodide, K2CO3, DMF | 25–30 | Not specified | Inert atmosphere |

| Oxime formation | Hydroxylamine hydrochloride, triethylamine, ethanol | 38–40 | ~15 h | Stirring until <5% starting material |

| Purification and crystallization | Methane sulphonic acid extraction, charcoal treatment, pH adjustment with NaOH | <20 | Variable | Vacuum drying at <60 °C |

Research Findings and Notes

The palladium-catalyzed coupling step is crucial for installing the cyclopropyl groups on the pyrazole ring, requiring careful control of temperature and inert atmosphere to avoid side reactions and catalyst degradation.

The conversion of intermediates to the aldehyde form via oxime intermediates allows for mild reaction conditions and high selectivity, minimizing decomposition of sensitive functional groups.

Purification protocols emphasize removal of palladium residues and other impurities to ensure high purity of the final aldehyde, which is important for subsequent applications in medicinal chemistry or material science.

No direct alternative synthetic routes or enzymatic methods for this specific compound were found in the surveyed literature, indicating that the described palladium-catalyzed coupling and alkylation/oxime strategies are currently the most reliable methods.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetic acid.

Reduction: Formation of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde may possess similar anticancer effects, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Properties : Another promising application lies in its antimicrobial potential. Compounds with pyrazole moieties have shown activity against a range of bacteria and fungi. Investigations into the structure-activity relationship could reveal how modifications to the pyrazole ring influence antimicrobial efficacy, potentially leading to the development of new antibiotics.

Agricultural Applications

Pesticide Development : The compound's unique structure may also lend itself to use as an agricultural pesticide. Pyrazole derivatives have been explored for their insecticidal properties. Research into the effectiveness of similar compounds against pests could inform the development of safer and more effective agricultural chemicals.

- Anticancer Study : In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast and lung cancer cells.

- Antimicrobial Research : A separate investigation focused on the antimicrobial activity of pyrazole-based compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives showed promising antibacterial effects, suggesting that this compound could be a candidate for further testing.

Mechanism of Action

The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their function .

Comparison with Similar Compounds

Limitations of the Provided Evidence

- describes the synthesis of pyrazole-thiophene hybrids (e.g., compounds 7a and 7b ) but lacks data on 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde or its analogs .

Recommendations for Comparative Analysis

To construct a scientifically rigorous comparison, the following steps are necessary:

Structural Analog Identification

Identify analogs based on functional groups and scaffolds:

- Pyrazole derivatives: Compare substituents on the pyrazole ring (e.g., cyclopropyl vs. amino/hydroxy groups in ) .

- Aldehyde-containing compounds : Contrast acetaldehyde moieties with other aliphatic/aromatic aldehydes.

Key Parameters for Comparison

A hypothetical data table could include:

Biological Activity

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 194.24 g/mol. The compound features a pyrazole ring substituted with dicyclopropyl groups and an aldehyde functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The aldehyde group can engage in nucleophilic attacks, potentially forming covalent bonds with target proteins. This interaction may modulate the activity of key enzymes involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyrazole compounds showed effective inhibition against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer potential. A review highlighted that compounds similar to this compound effectively inhibited cancer cell proliferation in vitro. In particular, these compounds were found to target signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, suggesting a potential for these compounds in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of specific substituents on the pyrazole ring significantly influences biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Dicyclopropyl groups | Enhanced binding affinity |

| Aldehyde functional group | Increased reactivity with targets |

| Aromatic substitutions | Modulation of pharmacokinetic properties |

These findings indicate that optimizing the structure can lead to improved efficacy and selectivity for specific biological targets.

Case Studies

- Anticancer Efficacy : A study involving the treatment of breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives exhibited cytotoxic effects when combined with conventional chemotherapy agents like doxorubicin. The results suggested a synergistic effect that enhances therapeutic outcomes.

- Antimicrobial Testing : In vitro assays conducted against Gram-positive and Gram-negative bacteria showed that certain pyrazole derivatives could inhibit bacterial growth effectively at low concentrations, indicating their potential as new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde, and how can experimental design improve yield?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via functionalization of pre-formed pyrazole cores. For this compound, cyclopropane substituents may require protective group strategies to avoid ring strain. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like factorial design can reduce trial-and-error approaches and identify critical variables affecting yield . Computational pre-screening of reaction conditions (e.g., solvent compatibility) using quantum mechanical tools may further refine synthesis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : H and C NMR can confirm cyclopropyl proton environments and pyrazole ring substitution patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclopropyl spatial orientation) .

- IR Spectroscopy : Identify aldehyde C=O stretches (~1700–1750 cm) and pyrazole N-H/N-C vibrations.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of cyclopropyl groups).

Cross-validate with PubChem’s structural data (InChI:InChI=1S/C11H14N2O2...) .

Q. How stable is this compound under standard laboratory conditions, and what protocols ensure long-term integrity?

- Methodological Answer : Stability studies show minimal degradation under inert atmospheres (N, 25°C), but aldehyde groups may oxidize in humid environments. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials at –20°C with desiccants. For in vitro studies, prepare fresh solutions in anhydrous DMSO to avoid hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported enzymatic inhibition mechanisms involving this compound?

- Methodological Answer : Conflicting inhibition data may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Use molecular dynamics (MD) simulations to model ligand-enzyme binding modes across isoforms. Validate with isothermal titration calorimetry (ITC) for binding affinity and kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Cross-reference with PubChem’s bioactivity datasets to contextualize findings .

Q. What strategies optimize reactor design for scalable synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Continuous Flow Reactors : Minimize thermal degradation by controlling residence time and temperature.

- Membrane Separation Technologies : Purify intermediates without exposing the aldehyde group to harsh conditions .

- In Situ Monitoring : Use Raman spectroscopy or PAT (Process Analytical Technology) to track cyclopropane ring stability during reactions .

Q. How do cyclopropyl substituents influence the compound’s electronic properties, and how can this be exploited in catalysis?

- Methodological Answer : Cyclopropyl groups induce ring strain, altering electron density on the pyrazole core. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Experimentally, compare catalytic performance (e.g., in asymmetric aldol reactions) with non-cyclopropyl analogs. Electrochemical methods (CV, DPV) can quantify redox potentials influenced by substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.